molecular formula C10H13NO2 B8319608 8-Hydroxy-4-methoxy-5,6,7,8-tetrahydroquinoline

8-Hydroxy-4-methoxy-5,6,7,8-tetrahydroquinoline

Cat. No. B8319608
M. Wt: 179.22 g/mol
InChI Key: QJCYADQSMDKWGM-UHFFFAOYSA-N
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Patent
US07084155B2

Procedure details

8-amino-4-methoxy-5,6,7,8-tetrahydroquinoline was prepared in 68% yield from 8-hydroxy-4-methoxy-5,6,7,8-tetrahydroquinoline (preparation and characterization described by: Uchida, M.; Morita, S.; Chihiro, M.; Kanbe, T.; Yamasaki, K.; Yabuuchi, Y.; Nakagawa, K. Chem. Pharm. Bull. 1989, 37, 1517–1523) using the same procedure employed to prepare 8-amino-5,6,7,8-tetrahydroquinoline (see Bridger et al. PCT International Application PCT/CA00/00321). 1H NMR (CDCl3) □ 1.59–2.15 (m, 6H), 2.60–2.65 (m, 2H), 3.84 (s, 3H), 3.95 (dd, 1H, J=6.0, 9.0 Hz), 6.61 (d, 1H, J=6.0 Hz). 8.32 (d, 1H, J=6.0 Hz); 13C NMR (CDCl3) □ 19.53, 22.89, 31.94, 51.57, 55.62, 104.04, 120.94, 148.52, 160.42, 163.71; ES-MS m/z 179 (M+H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[CH:2]1[C:11]2[N:10]=[CH:9][CH:8]=[C:7]([O:12][CH3:13])[C:6]=2[CH2:5][CH2:4][CH2:3]1.[NH2:14]C1C2N=CC=CC=2CCC1>>[NH2:14][CH:2]1[C:11]2[N:10]=[CH:9][CH:8]=[C:7]([O:12][CH3:13])[C:6]=2[CH2:5][CH2:4][CH2:3]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1CCCC=2C(=CC=NC12)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1CCCC=2C=CC=NC12

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1CCCC=2C(=CC=NC12)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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